Eletriptan
Overview
Description
Eletriptan is a medication used to treat acute migraine headaches in adults. It is not used to prevent migraine headaches and is not used for cluster headaches. Eletriptan works in the brain to relieve the pain from migraine headaches. It belongs to the group of medicines called triptans .
Synthesis Analysis
Eletriptan hydrobromide is a selective serotonin (5-HT (1)) agonist, used for the acute treatment of the headache phase of migraine attacks. During the manufacture of eletriptan hydrobromide, the formation of various impurities was observed and identified by LC-MS .Molecular Structure Analysis
Eletriptan belongs to the class of organic compounds known as indoles, specifically a methylpyrrolidinyltryptamine substituted with a benzene sulfonyl derivative . In α-form, the indole nitrogen participates in intermolecular hydrogen bonding with O=S=O, the bromine anion forms a bond only with nitrogen of pyrrolidine moiety .Chemical Reactions Analysis
Eletriptan is metabolized primarily by the CYP3A4 hepatic enzyme and therefore the concomitant administration of CYP3A4-potent inhibitors should be carefully evaluated .Physical And Chemical Properties Analysis
Eletriptan has a favorable pharmacokinetic and pharmacodynamic profile expressed by bioavailability, half-life, and high selectivity for cranial arteries .Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Profile
Eletriptan is a 5-hydroxytryptamine1B/1D receptor agonist, known for its high bioavailability, half-life, and selectivity for cranial arteries. It has been established as an effective and well-tolerated option in the acute treatment of migraines, as evidenced by its extensive preapproval development program involving over 11,000 patients (Sandrini, Perrotta, & Nappi, 2006).
Craniovascular Selectivity
Research on eletriptan's craniovascular selectivity in human isolated blood vessels, including the middle meningeal artery and coronary artery, has shown its concentration-dependent effects. Its potency in the middle meningeal artery was found to be higher than in the coronary artery, indicating a favorable profile for treating migraines with limited coronary side effects (Humphrey, Fenvik, & Salonen, 2000).
Analytical Methods for Quality Control
A liquid chromatographic method has been developed for the assay of eletriptan in tablets, which is crucial for quality control in pharmaceutical production. This method offers a high degree of accuracy and precision, vital for ensuring the consistency and effectiveness of eletriptan-based medications (Sagirli, Önal, & Şensoy, 2008).
Pharmacological Analysis in Human Blood Vessels
In-depth pharmacological analysis of eletriptan's effects on human isolated blood vessels has demonstrated its effectiveness and specificity, highlighting its role in migraine treatment. This research provides insight into how eletriptan induces contraction in various blood vessels, contributing to its therapeutic effects (van den Broek et al., 2000).
Genotoxic Potential Assessment
A study assessing eletriptan's genotoxic potential found it to be non-cytotoxic but potentially weakly genotoxic at higher concentrations. This research is crucial for understanding the broader implications of eletriptan's use in human health, especially regarding long-term safety (Çayır, Cobanoglu, & Coşkun, 2020).
Comparative Effectiveness
Comparative studies have shown eletriptiptan's superiority over sumatriptan and other serotonin agonists in treating migraines, with better efficacy and similar adverse events. This underscores its role as a valuable option in migraine management (McCormack & Keating, 2006).
Pharmacokinetics in Hepatic Induction
A study evaluating eletriptan in human hepatocytes predicted no clinically significant induction of cytochrome P-450 3A4 protein in vivo at therapeutic doses. This finding is significant for understanding the drug's interaction potential and safety profile in clinical use (Pichard-Garcia et al., 2000).
Clinical Efficacy and Safety
Clinical trials and reviews have consistently highlighted eletriptan's efficacy and safety in treating acute migraines. Its pharmacokinetic and pharmacodynamic properties translate into a favorable safety profile and effectiveness, making it a valuable treatment option (Takiya, Piccininni, & Kamath, 2006).
Safety And Hazards
Eletriptan may cause serious side effects. Call your doctor at once if you have: fast, slow, or uneven heart rate; sudden severe stomach pain (especially after meals), constipation or diarrhea, weight loss; fever, diarrhea that is bloody; numbness, tingling, cold feeling or burning pain in your feet or toes; tightness or heavy feeling in your legs, pale or blue-colored appearance in your fingers or toes; severe headache, blurred vision, pounding in your neck or ears; or signs of a stroke . You should not use eletriptan if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke, or if your headache seems to be different from your usual migraine headaches .
properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046861 | |
Record name | Eletriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eletriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble as hydrobromide formulation, 1.18e-03 g/L | |
Record name | Eletriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Eletriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors. In contrast, eletriptan displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors. While the full mechanism of action of 5-HT receptor agonists in relieving migrains is not fully elucidated, it is proposed that the activation of 5-HT1 receptors located on intracranial blood vessels leads to vasoconstriction that correlates with the relief of migraine headaches. It is also proposed that the activation of 5-HT1 receptors on sensory nerve endings in the trigeminal system leads to the inhibition of release of pro-inflammatory neuropeptides. | |
Record name | Eletriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Eletriptan | |
CAS RN |
143322-58-1 | |
Record name | Eletriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143322-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Eletriptan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eletriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Eletriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-[(-1-methylpyrrolidin-2-yl)methyl]-5-(2-phenylsulfonylethyl)- 1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | ELETRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22QOO9B8KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Eletriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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